molecular formula C20H20ClN3O5S B2779078 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide CAS No. 921880-57-1

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B2779078
CAS No.: 921880-57-1
M. Wt: 449.91
InChI Key: PIILPHRAQPBDLX-UHFFFAOYSA-N
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Description

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H20ClN3O5S and its molecular weight is 449.91. The purity is usually 95%.
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Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core along with various aromatic substituents, including a 4-chlorophenyl group and dimethoxybenzenesulfonamide moiety. Its molecular formula is C16H18ClN3O4SC_{16}H_{18}ClN_3O_4S with a molecular weight of approximately 381.8 g/mol . The unique structural characteristics contribute to its reactivity and biological profile.

This compound is believed to interact with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways. The pyridazine core may inhibit or modulate the activity of these targets, while the chlorophenyl group enhances binding affinity through hydrophobic interactions. This interaction could lead to alterations in signal transduction pathways or metabolic processes, providing a basis for its pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . A study evaluating various derivatives demonstrated that compounds similar to this compound showed antiproliferative effects across multiple cancer cell lines. Notably, it was effective against resistant cancer cells that overexpress P-glycoprotein, suggesting a unique mechanism of action that bypasses common drug resistance pathways .

Antimicrobial Activity

In addition to its anticancer potential, preliminary studies suggest that this compound may possess antimicrobial properties . Its structural features allow it to interact with bacterial enzymes or cell membranes, potentially disrupting their function. Further investigations are needed to quantify its effectiveness against specific pathogens .

Evaluation of Antiproliferative Activity

A comprehensive evaluation of the antiproliferative activity of related compounds was conducted on various cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results highlighted the potency of these compounds in inhibiting cell growth at nanomolar concentrations. Table 1 summarizes the IC50 values for selected compounds:

CompoundCell LineIC50 (nM)
PIB-SOHT-2950
PIB-SOM2130
PIB-SOMCF745
CA-4HT-2925

Angiogenesis and Tumor Growth Inhibition

In chick chorioallantoic membrane (CAM) assays, certain derivatives demonstrated the ability to block angiogenesis and tumor growth comparably to established agents like combretastatin A-4 (CA-4). This suggests that this compound could be a promising candidate for further development as an anticancer therapeutic .

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O5S/c1-28-16-7-9-19(18(13-16)29-2)30(26,27)22-11-12-24-20(25)10-8-17(23-24)14-3-5-15(21)6-4-14/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIILPHRAQPBDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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